3-Cyanopyridine-4-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyanopyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSGEANMDKNVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyanopyridine 4 Sulfonyl Chloride
Direct Functionalization Approaches to the Pyridine (B92270) Core
Directly introducing a sulfonyl chloride group onto a pyridine ring presents a significant challenge due to the intrinsic electronic properties of the heterocycle. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution reactions, which are typically employed for sulfonation.
Recent advancements in C-H functionalization offer promising, albeit still developing, avenues for the direct synthesis of pyridine sulfonyl chlorides. These methods aim to bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences. One strategy involves the temporary conversion of pyridines into more reactive, electron-rich intermediates. nih.gov This allows for regioselective electrophilic functionalization, after which the aromaticity of the pyridine ring is restored. nih.gov For instance, a dearomatization-rearomatization sequence via oxazino-pyridine intermediates has been explored for the meta-C-H functionalization of pyridines. nih.gov While not yet specifically reported for the synthesis of 3-cyanopyridine-4-sulfonyl chloride, these directing group-free approaches represent the frontier of pyridine chemistry and hold potential for future applications. nih.gov
Another approach under investigation is the use of transition-metal-free cross-coupling reactions. For example, functionalized 4-benzylated pyridines have been prepared by reacting benzylic zinc chlorides with substituted 4-cyanopyridines. researchgate.net While this demonstrates the feasibility of introducing substituents at the 4-position of a cyanopyridine, the direct installation of a sulfonyl chloride group via this method remains an area for further research.
Synthetic Routes from Precursor Compounds: Chlorosulfonation Strategies
The most established and widely utilized methods for synthesizing pyridine sulfonyl chlorides, including the 3-cyano substituted variant, involve the chlorosulfonation of precursor compounds. These strategies typically start with a more readily available pyridine derivative and introduce the sulfonyl chloride functionality through a series of chemical transformations.
A common precursor is a corresponding aminopyridine. For instance, the synthesis of pyridine-3-sulfonyl chloride can be achieved by the diazotization of 3-aminopyridine (B143674), followed by a sulfonyl chlorination reaction of the resulting diazonium salt. researchgate.netgoogle.com This method has been optimized by isolating the intermediate fluoboric acid diazonium salt, leading to higher product content and suitability for industrial-scale production. google.com The diazotization is typically carried out using an aqueous solution of sodium nitrite (B80452) in the presence of an acid, followed by reaction with a sulfur dioxide solution in the presence of a copper catalyst, such as cuprous chloride. google.com
Another precursor-based approach starts with nicotinamide (B372718), which can be dehydrated to form 3-cyanopyridine (B1664610) (nicotinonitrile). chemicalbook.com This can then be subjected to chlorosulfonation. The direct chlorosulfonation of arenes is often accomplished using highly reactive and hazardous reagents like chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). rsc.org These reactions can lead to issues with regioselectivity, and the harsh conditions can be incompatible with sensitive functional groups.
A patent describes a process for preparing 3-cyanopyridine from 2-methyleneglutaronitrile, which is a non-heterocyclic starting material. google.com This involves a cyclization reaction to form a dihydropyridine (B1217469) intermediate, followed by dehydro-dehalogenation to yield 3-cyanopyridine. google.com This product could then undergo chlorosulfonation.
The table below summarizes some common precursor-based chlorosulfonation strategies.
| Precursor | Key Reagents | Intermediate(s) | Reference(s) |
| 3-Aminopyridine | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Cuprous chloride | Pyridine-3-diazonium chloride | researchgate.netgoogle.com |
| Nicotinamide | Phosphorus pentoxide | 3-Cyanopyridine | chemicalbook.com |
| 2-Methyleneglutaronitrile | Halogen (Cl₂, Br₂, I₂), Lewis acid | 2-Halo-2-halomethylglutaronitrile, 3-Halo-dihydro-3-cyanopyridine | google.com |
Optimization Strategies for Yield and Purity in Academic Synthesis
Academic research has focused on optimizing reaction conditions to maximize the yield and purity of pyridine sulfonyl chlorides. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the stoichiometry of reagents.
In the diazotization-sulfonyl chlorination route starting from 3-aminopyridine, careful control of the reaction temperature during diazotization is crucial, with temperatures often kept at or below 10°C to ensure the stability of the diazonium salt. google.com The molar ratios of the reagents, such as sodium nitrite and the acid, are also finely tuned to achieve optimal conversion. google.com
For chlorosulfonation reactions, the choice of the chlorinating agent and the reaction conditions can significantly impact the outcome. While traditional reagents like chlorosulfonic acid are effective, their high reactivity can lead to the formation of byproducts. Research has explored the use of milder and more selective chlorinating agents.
Purification of the final product is another critical aspect. Column chromatography using silica (B1680970) gel is a common laboratory technique for isolating the desired sulfonyl chloride from reaction mixtures. rsc.org The selection of the appropriate eluent system is essential for achieving high purity.
The following table highlights key optimization parameters and their typical ranges or conditions found in academic literature.
| Parameter | Typical Condition/Range | Purpose | Reference(s) |
| Diazotization Temperature | 0-10°C | Stabilize diazonium salt intermediate | google.com |
| Reagent Stoichiometry | Fine-tuning molar ratios of reactants | Maximize conversion and minimize byproducts | google.com |
| Solvent Choice | Varies (e.g., water, organic solvents) | Solubilize reactants and influence reaction rate | chemicalbook.comrsc.org |
| Purification Method | Column Chromatography | Isolate high-purity product | rsc.org |
Emerging Green Chemistry Principles in Sulfonyl Chloride Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of sulfonyl chlorides is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
One area of development is the use of safer and more sustainable reagents. For example, methods have been developed for the synthesis of sulfonyl chlorides from thiols using oxone and a halide salt (KX, where X = Cl or Br) in water as the solvent. rsc.org This approach avoids the use of harsh and corrosive reagents like chlorosulfonic acid. Another green method involves the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This process minimizes the use of organic solvents and allows for easier product isolation. rsc.org
The use of N-chlorosuccinimide (NCS) as a chlorinating agent for the conversion of S-alkylisothiourea salts to sulfonyl chlorides represents another environmentally benign approach. organic-chemistry.org This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org A significant advantage is the ability to recycle the succinimide (B58015) byproduct back into NCS. organic-chemistry.org
Furthermore, efforts are being made to reduce waste by designing processes where solvents can be recycled. google.com For instance, in the synthesis of sulfanilamide, a related sulfonamide, a process has been developed that uses a solvent method for amination, allowing for solvent recovery and reducing the generation of high-salt wastewater. google.com
The table below summarizes some emerging green chemistry approaches for sulfonyl chloride synthesis.
| Green Chemistry Principle | Application in Sulfonyl Chloride Synthesis | Example Reagents/Conditions | Reference(s) |
| Use of Safer Solvents | Replacing hazardous organic solvents with water. | Oxone-KX in water | rsc.org |
| Use of Safer Reagents | Avoiding highly reactive and toxic chemicals like ClSO₃H and SO₂Cl₂. | Ammonium nitrate/HCl/O₂, N-chlorosuccinimide (NCS) | rsc.orgorganic-chemistry.org |
| Waste Reduction/Recycling | Recycling of byproducts to minimize waste. | Recycling of succinimide from NCS reactions. | organic-chemistry.org |
| Atom Economy | Designing reactions where a high proportion of the starting materials are incorporated into the final product. | Metal-free aerobic oxidation of thiols. | rsc.org |
Chemical Reactivity and Mechanistic Pathways of 3 Cyanopyridine 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in 3-cyanopyridine-4-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of a diverse array of sulfur-containing compounds.
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of its chemistry, leading to the formation of the corresponding sulfonamides. nih.govijarsct.co.in This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ijarsct.co.in A broad spectrum of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction. ekb.eg The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. ekb.egucl.ac.uk
The general reaction is as follows:
R¹R²NH + 3-NC₅H₃(SO₂Cl) → 3-NC₅H₃(SO₂NR¹R²) + HCl
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and efficient method. researchgate.net The reaction conditions are generally mild, and the yields are often high. ekb.egorganic-chemistry.org The use of bases like triethylamine (B128534) or pyridine (B92270) is common to facilitate the reaction. ekb.egorganic-chemistry.org Microwave-assisted synthesis has also been reported as a method to accelerate the formation of sulfonamides from sulfonyl chlorides. ekb.eg
Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Product | Conditions | Reference |
| Primary/Secondary Amines | Aryl Sulfonyl Chloride | N-substituted sulfonamide | Base (e.g., Na2CO3, triethylamine) | ijarsct.co.in |
| Allylamine | p-Toluenesulfonyl chloride | N-allyl-4-methylbenzenesulfonamide | Microwave, TEA, Acetone | ekb.eg |
| Various amines | Various sulfonyl chlorides | Corresponding sulfonamides | Cyanuric chloride, triethylamine, acetonitrile | organic-chemistry.org |
Formation of Sulfonate Esters
This compound readily reacts with alcohols and phenols to furnish sulfonate esters. This reaction, often carried out in the presence of a base like pyridine, is a common method for activating alcohols by converting the hydroxyl group into a good leaving group. youtube.comyoutube.com The formation of sulfonate esters proceeds with retention of configuration at the alcohol's stereocenter. youtube.com
The general reaction is:
ROH + 3-NC₅H₃(SO₂Cl) → 3-NC₅H₃(SO₂OR) + HCl
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion and deprotonation of the resulting oxonium ion by the base. youtube.comyoutube.com A variety of sulfonyl chlorides, including tosyl chloride, mesyl chloride, and triflyl chloride, are commonly used for this purpose. youtube.com The resulting sulfonate esters can then undergo subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com
Reactions with Carbon-Based Nucleophiles
The reactivity of this compound extends to reactions with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions can lead to the formation of sulfones or, in some cases, involve attack at the pyridine ring.
Studies on the reaction of 3-cyanopyridine (B1664610) with Grignard reagents have shown that the site of attack can be influenced by the nature of the Grignard reagent. sioc-journal.cn For example, butylmagnesium bromide reacts preferentially at the cyano group, while benzylmagnesium chloride attacks the C4 position of the pyridine ring. sioc-journal.cn While this study was on 3-cyanopyridine itself, it provides insight into the potential reactivity of the pyridine core in this compound.
The coupling of 4-sulfonylpyridines with Grignard reagents has been reported as a straightforward method for the formation of C-C bonds at the 4-position of the pyridine ring. researchgate.netresearchgate.net This suggests that this compound could potentially undergo similar coupling reactions, leading to 4-substituted-3-cyanopyridines. The reaction is believed to proceed via an addition-elimination mechanism. researchgate.net
Transformations Involving the Pyridine Core and Cyano Group
Beyond the reactions at the sulfonyl chloride moiety, the pyridine ring and the cyano group of this compound can undergo various transformations.
The cyano group is a versatile functional group that can be converted into other functionalities such as amines, amides, carboxylic acids, and ketones. nih.gov For instance, the hydrolysis of cyanopyridines can yield the corresponding amides or carboxylic acids, depending on the reaction conditions. google.com The hydrolysis of 3-cyanopyridine to nicotinamide (B372718) (niacinamide) is an industrially important process. google.com
The pyridine ring itself can be subject to nucleophilic attack, particularly when activated by an electron-withdrawing group like the sulfonyl chloride. The reaction of 4-alkylpyridines with aryl sulfonyl chlorides can lead to the sulfonylation of the picolyl C-H bond, proceeding through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov
Chemoselectivity, Regioselectivity, and Stereochemical Considerations in Transformations
The presence of multiple reactive sites in this compound raises questions of selectivity. In nucleophilic substitution reactions at the sulfonyl center, the high electrophilicity of the sulfur atom generally ensures that reactions occur there preferentially.
In the case of reactions involving the pyridine ring, regioselectivity is a key consideration. As seen with Grignard reagents and 3-cyanopyridine, the position of attack (cyano group vs. pyridine ring) can be controlled by the nature of the nucleophile. sioc-journal.cn For the synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline (B57606) N-oxides and sulfonyl chlorides, both chemo- and regioselectivity were observed under metal-free conditions. rsc.org
Stereochemical control is important in the formation of sulfonate esters from chiral alcohols, where the reaction proceeds with retention of stereochemistry at the alcohol carbon. youtube.com This allows for the conversion of an alcohol to a good leaving group without altering the stereocenter, which is crucial for subsequent stereospecific reactions.
Elucidation of Reaction Mechanisms and Intermediates
The mechanism of nucleophilic substitution at a sulfonyl sulfur atom is a topic of ongoing study and can proceed through either a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.comnih.gov The exact mechanism can depend on the nature of the sulfonyl chloride, the nucleophile, and the reaction conditions. mdpi.com
For the reaction of sulfonyl chlorides with alcohols, the mechanism is generally depicted as a straightforward nucleophilic attack of the alcohol on the sulfur, leading to a protonated intermediate that is then deprotonated. youtube.com
In transformations involving the pyridine ring, the formation of intermediates such as N-sulfonyl pyridinium (B92312) salts and alkylidene dihydropyridines has been proposed to explain the observed reactivity. nih.gov Computational studies, such as EHMO calculations, have been used to rationalize the competitive forces (Coulombic vs. frontier orbital interaction) that dictate the regioselectivity of Grignard reactions with 3-cyanopyridine. sioc-journal.cn
Strategic Applications of 3 Cyanopyridine 4 Sulfonyl Chloride As a Versatile Building Block in Organic Synthesis
Construction of Novel Heterocyclic Systems
The reactivity of 3-Cyanopyridine-4-sulfonyl chloride makes it an excellent precursor for the synthesis of novel heterocyclic systems. The sulfonyl chloride group readily reacts with a variety of binucleophilic reagents, leading to the formation of fused or spiro-heterocycles.
Research has demonstrated that heterocyclic sulfonyl chlorides and their derivatives are key intermediates in building diverse ring systems. For instance, the condensation of heterocyclic sulfonamides with methyl carbimidates yields novel heterocyclic sulfonyl-carboximidamides. nih.gov Similarly, reactions with bidentate nucleophiles like 2-aminopyridines and 2-aminothiazoles can produce complex fused systems, such as pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides, from related chlorosulfonylated heterocycles. researchgate.net
The general reaction pathway involves the nucleophilic substitution of the chloride on the sulfonyl group. This has been applied in the synthesis of various sulfonamides and sulfonate esters by reacting sulfonyl chlorides with amines or alcohols. evitachem.com These products can then undergo further intramolecular or intermolecular reactions, utilizing the cyano group or other functionalities, to construct new rings. For example, cyanopyridine derivatives are used to synthesize pyridazinone and pyrido[2,3-d]pyrimidine (B1209978) systems through reactions involving hydrazine (B178648) hydrate (B1144303) or thiourea. indexacademicdocs.org
Table 1: Examples of Heterocyclic Systems Derived from Cyanopyridine Sulfonyl Derivatives
| Reactant(s) | Resulting Heterocyclic System |
|---|---|
| Amines, Alcohols | Sulfonamides, Sulfonate Esters evitachem.com |
| Hydrazine Hydrate | Pyridazinone derivatives indexacademicdocs.org |
| Thiourea | Pyrido[2,3-d]pyrimidine derivatives indexacademicdocs.org |
| Anthranilic Acid | Quinazolone derivatives indexacademicdocs.org |
Preparation of Complex Molecular Architectures and Scaffolds
Beyond the formation of simple heterocycles, this compound serves as a scaffold for assembling complex molecular architectures. Its ability to connect different molecular fragments through the sulfonyl linkage is a cornerstone of its utility. This allows for the synthesis of polynuclear heterocyclic systems and hybrid molecules containing multiple pharmacophores. researchgate.net
One documented strategy involves the synthesis of 3-cyanopyridone/pyrazoline hybrids. nih.gov In such multi-step syntheses, a cyanopyridine core is first assembled and then elaborated. The sulfonyl chloride functionality of this compound provides a robust handle to attach other complex moieties. For example, it can be reacted with a molecule containing an amino or hydroxyl group to form a stable sulfonamide or sulfonate ester bond, thereby linking a pre-existing complex fragment to the cyanopyridine core.
The synthesis of aryl picolyl sulfones from 4-alkylpyridines and aryl sulfonyl chlorides illustrates a method for creating complex pyridine (B92270) building blocks. nih.gov This transformation highlights how the sulfonyl chloride group facilitates the formation of C-S bonds, creating versatile intermediates for further functionalization. nih.gov These sulfone products can be used in subsequent carbon-carbon bond-forming reactions, further expanding the molecular complexity. nih.gov The synthesis of polynuclear structures by reacting chloro-triazine derivatives with other heterocycles like triazoles and tetrazoles provides a parallel for how polychlorinated cyanopyridines can act as hubs for creating elaborate molecular structures. researchgate.net
Role in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency and atom economy. semanticscholar.orgopenaccesspub.org Cyanopyridine derivatives are frequently employed in MCRs to generate highly substituted pyridine rings. nih.govresearchgate.net For instance, a one-pot MCR of an arylidene, ammonium (B1175870) acetate, and a methylarylketone can produce novel cyanopyridines. nih.gov
The sulfonyl group can also direct or participate in such reactions. A convenient one-pot, three-component synthesis of sulfonyl amidines has been developed using sulfonyl azides, methyl propiolate, and a secondary amine, proceeding without a solvent or catalyst. openaccesspub.org This demonstrates the capacity of sulfonyl derivatives to engage in complex MCRs. While this example uses a sulfonyl azide (B81097), the azide can be prepared from the corresponding sulfonyl chloride, positioning this compound as a precursor for MCR participants.
Cascade reactions, in which multiple transformations occur in a single pot under the same conditions, represent another area where this building block is valuable. baranlab.org A metal-free cascade reaction has been developed for the synthesis of 3-cyano-2-pyridones, involving the formation of both C-C and C-N bonds in a single process. mdpi.com The reactivity of the sulfonyl chloride group can be harnessed to initiate or participate in cascade sequences, leading to the rapid assembly of complex structures from simple precursors. For example, the reaction of tetrachloro-3-cyanopyridine with difunctional nucleophiles can lead to the formation of fused systems through a cascade of substitution reactions.
Development of Advanced Reagents and Catalysts from Derivatives
Derivatives of this compound are not only synthetic targets but can also serve as advanced reagents or precursors to catalysts. Organosulfones, which are readily prepared from sulfonyl chlorides, are important synthetic intermediates. nih.gov The sulfonyl group is a strong electron-withdrawing group, which can activate adjacent protons, making α-sulfonyl carbanions important nucleophiles for forming new carbon-carbon bonds. nih.gov
This reactivity makes sulfones derived from this compound valuable reagents for introducing the cyanopyridyl moiety into other molecules. Furthermore, these organosulfones can serve as substrates in transition metal-catalyzed coupling reactions, further enhancing their synthetic utility. nih.gov While direct application as catalysts is less commonly documented, the ability to create complex, functionalized ligands from this starting material is significant. The cyanopyridine framework can coordinate with metal centers, and by attaching it to other structures via the sulfonyl group, bespoke ligands could be designed for specific catalytic applications.
Advanced Spectroscopic and Structural Elucidation Studies on 3 Cyanopyridine 4 Sulfonyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule. While comprehensive, peer-reviewed NMR data for 3-Cyanopyridine-4-sulfonyl chloride is not extensively published, the expected chemical shifts can be inferred from the analysis of its structural components: a pyridine (B92270) ring, a cyano group, and a sulfonyl chloride group.
The ¹H NMR spectrum is expected to show three aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the cyano and sulfonyl chloride groups, these protons would appear in the downfield region, typically between 8.0 and 9.5 ppm. The precise chemical shifts and coupling constants would be dictated by their positions relative to the nitrogen atom and the two substituents.
In the ¹³C NMR spectrum, six distinct carbon signals are anticipated. The carbon of the cyano group (C≡N) typically resonates around 115-120 ppm. The carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the sulfonyl chloride group is expected to be significantly deshielded.
For comparison, the related compound 3-cyanopyridine (B1664610) shows proton signals at approximately 9.22 (d), 9.03 (d), 8.47 (dd), and 7.81 (dd) ppm in DMSO. chemicalbook.com Another related compound, 4-cyanopyridinium chloride , has been analyzed, providing insight into the electronic environment of a similar cationic structure. researchgate.net
Studies on derivatives, such as various pyridine sulfonamides, provide further insight. For instance, the ¹H and ¹³C NMR spectra of N-(4-(6-amino-5-cyano-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide have been fully assigned, showcasing the complexity and informational depth provided by 2D NMR techniques like COSY, HMQC, and HMBC in elucidating the structures of complex derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive and based on analogous structures, as specific experimental data is not widely available in the literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 9.2 - 9.4 | - |
| H-5 | 8.2 - 8.4 | - |
| H-6 | 9.0 - 9.2 | - |
| C-2 | - | ~155 |
| C-3 | - | ~118 |
| C-4 | - | ~145 |
| C-5 | - | ~125 |
| C-6 | - | ~152 |
| CN | - | ~117 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. As of now, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
However, the structural analysis of its derivatives and related compounds illustrates the power of this technique. For example, the crystal structure of 4-cyanopyridinium chloride has been determined. researchgate.net It crystallizes in the triclinic system with the space group P1. The analysis revealed strong N-H···Cl hydrogen bonds and weak C-H···Cl interactions, which, along with π···π stacking of the pyridine rings, stabilize the crystal packing. researchgate.net
In another example, a derivative, 1-(2-cyanobenzyl)-3-cyano-4-phenyl-4-(2-cyanobenzyl)-1,4-dihydropyridine monohydrate , was analyzed and found to crystallize in the orthorhombic system (space group Pbcn). chemicalbook.com Such studies are crucial for understanding the three-dimensional arrangement of atoms, which influences the material's physical and chemical properties.
Table 2: Crystallographic Data for the Related Compound 4-Cyanopyridinium Chloride Data from Chen et al. (2012). researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₅N₂⁺·Cl⁻ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.6166 (2) |
| b (Å) | 7.6552 (3) |
| c (Å) | 8.3495 (5) |
| α (°) | 63.957 (5) |
| β (°) | 69.830 (2) |
| γ (°) | 74.367 (4) |
| Volume (ų) | 353.16 (3) |
| Z | 2 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. Specific, published spectra for this compound are not readily found, but the expected characteristic absorption bands can be predicted.
The key functional groups are the cyano (C≡N), sulfonyl chloride (SO₂Cl), and the pyridine ring.
Cyano (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹. This band is a very reliable indicator of the nitrile group.
Sulfonyl chloride (SO₂Cl) stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1370-1385 cm⁻¹ and 1180-1195 cm⁻¹, respectively.
Pyridine ring vibrations: The C=C and C=N stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations will be observed in the lower frequency region (700-900 cm⁻¹).
Raman spectroscopy is particularly useful for studying the vibrations of symmetric, non-polar bonds. A polarized Raman study has been conducted on the 3-cyanopyridinium cation in a halide post-perovskite, providing valuable data on the internal vibrations of this structural component. nih.gov Similarly, the Raman spectrum of 4-cyanopyridine has been analyzed both as a solid and in solution, with the C≡N stretching mode being a prominent feature. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is predictive, as specific experimental data is not widely available in the literature.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Cyano (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |
| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1385 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1195 | Strong |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Variable |
| C-S Stretch | Stretching | 650 - 750 | Medium |
| S-Cl Stretch | Stretching | 500 - 600 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For This compound , the molecular formula is C₆H₃ClN₂O₂S, which corresponds to a monoisotopic mass of approximately 201.96 Da. echemi.com
While a published mass spectrum with detailed fragmentation analysis for this specific compound is not available, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the known behavior of related structures. The molecular ion peak [M]⁺• at m/z ≈ 202 would be expected. Key fragmentation steps would likely involve:
Loss of a chlorine radical: The M-Cl peak ([M-35]⁺) at m/z ≈ 167 would be a significant fragment, resulting from the cleavage of the relatively weak S-Cl bond.
Loss of sulfur dioxide: Subsequent or direct loss of SO₂ (64 Da) from the molecular ion would lead to a fragment at m/z ≈ 138. Loss of SO₂ from the [M-Cl]⁺ fragment would yield an ion at m/z ≈ 103.
Loss of the cyano group: Cleavage of the cyano group (CN, 26 Da) could also occur, though it is generally a stable moiety.
Analysis of related compounds, such as N-substituted pyridine sulfonamides, shows characteristic fragmentation patterns that help confirm the presence of the pyridine and sulfonamide moieties. biosynth.com The mass spectrum of the parent 3-cyanopyridine is well-documented, showing a strong molecular ion peak at m/z 104 and a significant fragment at m/z 78 corresponding to the loss of HCN. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive, as specific experimental data is not widely available in the literature.
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| ~202 | [C₆H₃ClN₂O₂S]⁺• (Molecular Ion) | - |
| ~167 | [C₆H₃N₂O₂S]⁺ | •Cl |
| ~138 | [C₆H₃ClN₂]⁺• | SO₂ |
| ~103 | [C₆H₃N₂S]⁺ | Cl, SO₂ |
| ~102 | [C₅H₃N₂]⁺ | Cl, SO₂, H |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
The UV-Vis absorption spectrum is expected to be dominated by π → π* transitions within the substituted pyridine ring. The parent 3-cyanopyridine exhibits maximum absorption (λ_max) in cyclohexane (B81311) at 265 nm. nih.gov The presence of the electron-withdrawing sulfonyl chloride group at the 4-position is likely to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the interplay of electronic effects.
Computational and Theoretical Investigations of 3 Cyanopyridine 4 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-Cyanopyridine-4-sulfonyl chloride, such calculations would typically involve determining its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. These descriptors, including electronegativity, hardness, softness, and the Fukui function, provide insights into the molecule's stability and potential sites for electrophilic and nucleophilic attack.
However, a thorough search of scientific databases did not yield any specific studies that have published these quantum chemical calculations for this compound. Therefore, no data table of its electronic structure parameters or reactivity descriptors can be presented.
Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to explore reaction pathways, identify transition states, and calculate activation energies. For this compound, DFT studies would be invaluable in predicting its behavior in various chemical reactions, such as nucleophilic substitution at the sulfonyl chloride group. These investigations would map out the energy profile of a reaction, providing crucial information about its feasibility and kinetics.
Currently, there are no published DFT studies that specifically elucidate reaction mechanisms and transition states involving this compound.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface, researchers can identify the most stable conformations (global and local minima) and the energy barriers between them. For this compound, this would involve analyzing the rotation around the C-S bond connecting the pyridine (B92270) ring and the sulfonyl chloride group.
No specific conformational analysis or potential energy surface mapping studies for this compound have been found in the available literature.
Molecular Dynamics Simulations for Reactant Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with other molecules, such as solvents or reactants. These simulations can offer insights into solvation effects, diffusion, and the initial stages of a chemical reaction. An MD study of this compound would be particularly useful for understanding its behavior in solution and how intermolecular forces influence its reactivity.
Despite the broad applicability of MD simulations in chemistry, no studies specifically focusing on the reactant behavior and intermolecular interactions of this compound have been identified.
Predictive Modeling of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, DFT calculations can provide theoretical vibrational frequencies that, when scaled, can be compared with experimental IR spectra.
There is no available research that presents predictive modeling of the spectroscopic parameters for this compound.
Future Directions and Unexplored Research Avenues for 3 Cyanopyridine 4 Sulfonyl Chloride
Development of Novel Synthetic Methodologies and Sustainable Production Routes
The current synthesis of 3-cyanopyridine-4-sulfonyl chloride and related pyridinesulfonyl chlorides often relies on classical methods that may involve harsh reagents or generate significant waste. researchgate.netchemicalbook.comgoogle.com Future research should focus on developing more efficient, safer, and environmentally friendly synthetic strategies.
One promising approach involves the diazotization of substituted 3-aminopyridines followed by a sulfonyl group substitution. researchgate.net Optimization of this process, including the use of greener solvents and reagents, could lead to a more sustainable production route. patsnap.com For instance, the use of thionyl chloride in aqueous media presents a greener alternative to phosphorus pentachloride or phosphorus oxychloride. patsnap.comgoogle.com
Another avenue for exploration is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of appropriate precursors. organic-chemistry.org This method has been shown to be effective for the synthesis of various sulfonyl chlorides under mild conditions and could be adapted for this compound. The use of stable and odorless starting materials like S-alkylisothiourea salts could further enhance the sustainability of the process. organic-chemistry.org
Photocatalytic methods also offer a novel and sustainable approach. The synthesis of sulfonyl chlorides from aryldiazonium salts using a heterogeneous photocatalyst under visible light irradiation has been demonstrated. acs.org Adapting this methodology for this compound could provide a milder and more energy-efficient synthetic route.
A comparative table of potential sustainable synthetic routes is presented below:
| Methodology | Precursor | Key Reagents | Potential Advantages | Reference |
| Optimized Diazotization | 3-Amino-4-substituted-pyridine | NaNO₂, SO₂, CuCl₂ | Higher yield, reduced waste | researchgate.netpatsnap.com |
| NCS-mediated Chlorosulfonation | 3-Cyano-4-thiopyridine derivative | N-Chlorosuccinimide | Mild conditions, odorless precursors | organic-chemistry.org |
| Photocatalytic Synthesis | 3-Cyano-4-aminopyridine | Aryldiazonium salt, SO₂, Photocatalyst | Visible light, room temperature, recyclable catalyst | acs.org |
Discovery of Unconventional Reactivity Patterns and Transformations
The reactivity of this compound is largely centered around the sulfonyl chloride group, which readily undergoes nucleophilic substitution. cymitquimica.com However, the pyridine (B92270) ring and the cyano group offer opportunities for exploring unconventional reactivity patterns.
Future research could focus on the transition-metal-catalyzed cross-coupling reactions involving the C-S bond. Desulfinative cross-coupling reactions have emerged as a powerful tool for forming C-C bonds, particularly for heteroaromatic compounds where traditional methods like Suzuki-Miyaura coupling may be problematic. acs.org Exploring the desulfinative coupling of this compound with various organometallic reagents could open up new avenues for the synthesis of complex functionalized pyridines.
Furthermore, the C-H functionalization of the pyridine ring presents another exciting area of research. beilstein-journals.org While the sulfonyl chloride group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution, it can direct regioselective C-H functionalization under appropriate conditions. For example, base-mediated C4-selective C-H sulfonylation of pyridines has been reported and could be explored for further functionalization of the 3-cyanopyridine (B1664610) scaffold. chemrxiv.org
The reactivity of the cyano group can also be further exploited. While it is often used as a precursor for other functional groups, its direct participation in cycloaddition reactions or its role in directing metallation could be investigated to create novel heterocyclic systems.
Integration into Cutting-Edge Synthetic Strategies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic strategies like flow chemistry and photoredox catalysis offer significant advantages in terms of efficiency, safety, and scalability. uc.ptresearchgate.net The integration of this compound into these platforms is a promising direction for future research.
Flow chemistry allows for precise control over reaction parameters, rapid optimization, and safe handling of hazardous intermediates. uc.ptresearchgate.net The synthesis of pyridines and other heterocycles has been successfully demonstrated in flow reactors. researchgate.netvcu.edu Developing a continuous flow process for the synthesis of this compound or its derivatives would be a significant advancement for its large-scale production. vcu.edu
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has revolutionized organic synthesis. acs.orgnih.gov This methodology has been applied to the functionalization of pyridines and the synthesis of sulfonyl derivatives. acs.orgacs.org Exploring the photoredox-catalyzed reactions of this compound could lead to the discovery of novel transformations and the synthesis of unique molecular architectures. For instance, the use of cyanine-based photocatalysts could enable reactions under near-infrared light. rsc.orgnih.gov
The potential applications in cutting-edge synthetic strategies are summarized in the table below:
| Strategy | Potential Application for this compound | Anticipated Benefits | Relevant Research Areas |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives. | Improved safety, scalability, and process control. | uc.ptresearchgate.netvcu.edu |
| Photoredox Catalysis | Novel C-H functionalization, cross-coupling reactions, and cycloadditions. | Mild reaction conditions, high selectivity, access to novel reactivity. | acs.orgnih.govacs.org |
Exploration of its Role in Supramolecular Chemistry and Functional Materials Design
The unique combination of a pyridine ring, a cyano group, and a sulfonyl chloride moiety makes this compound an attractive building block for the design of functional materials.
The pyridine and cyano groups are excellent coordinating ligands for metal ions, suggesting the potential of this compound and its derivatives in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgscilit.commdpi.comresearchgate.net These materials have applications in gas storage, catalysis, and sensing. nih.gov The sulfonyl group can be further functionalized to introduce additional properties or to act as a linker in more complex supramolecular assemblies. nih.gov
The cyano group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of supramolecular structures. mdpi.comnih.gov The exploration of co-crystals and molecular complexes of this compound derivatives could lead to the discovery of new materials with interesting optical or electronic properties.
The potential roles in materials science are outlined below:
| Material Type | Role of this compound Derivative | Potential Applications | Key Structural Features |
| Coordination Polymers/MOFs | As a ligand for metal centers. | Gas storage, catalysis, sensing. | Pyridine and cyano groups as coordinating sites. rsc.orgscilit.commdpi.com |
| Supramolecular Assemblies | As a building block for self-assembly through non-covalent interactions. | Functional dyes, liquid crystals, organic conductors. | Cyano group for hydrogen bonding and π-stacking. mdpi.comnih.gov |
| Functional Polymers | As a monomer or functionalizing agent. | Specialty polymers with tailored properties. | Reactive sulfonyl chloride group for polymerization or post-polymerization modification. |
Q & A
Q. How do solvent choice and temperature affect the compound’s reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : The cyano group deactivates the ring toward palladium-catalyzed couplings. Optimal conditions require high temperatures (100°C) in toluene/EtOH (3:1) with SPhos ligand (5 mol%), achieving 60–70% yield. Lower temperatures (<80°C) result in incomplete conversion due to reduced electron-deficient character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
